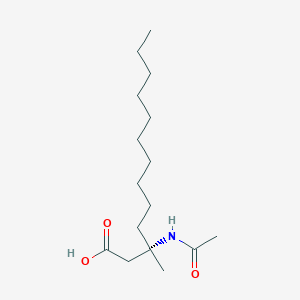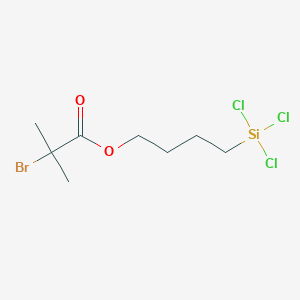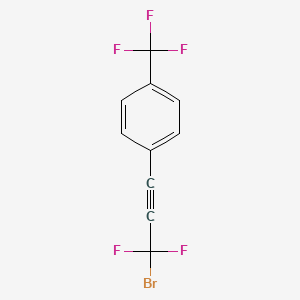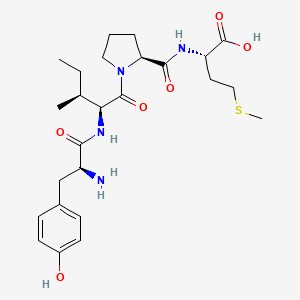
(3S)-3-Acetamido-3-methyltridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Acetamido-3-methyltridecanoic acid: is an organic compound characterized by the presence of an acetamido group attached to a methyltridecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamido-3-methyltridecanoic acid typically involves the acylation of a suitable amino acid precursor. One common method is the reaction of 3-methyltridecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3S)-3-Acetamido-3-methyltridecanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the acetamido group.
Applications De Recherche Scientifique
Chemistry: (3S)-3-Acetamido-3-methyltridecanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving acetamido groups. It may also serve as a model compound for studying metabolic pathways involving fatty acids.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and surfactants. Its functional groups allow for modifications that enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Acetamido-3-methyltridecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
(3S)-3-Acetamido-3-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-Acetamido-3-methylhexanoic acid: Another similar compound with a slightly longer carbon chain than the pentanoic acid derivative.
Uniqueness: (3S)-3-Acetamido-3-methyltridecanoic acid stands out due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
648908-35-4 |
|---|---|
Formule moléculaire |
C16H31NO3 |
Poids moléculaire |
285.42 g/mol |
Nom IUPAC |
(3S)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
Clé InChI |
GYHVYWRQDKQVHR-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@](C)(CC(=O)O)NC(=O)C |
SMILES canonique |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)


![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)

![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)


![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)

![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)

